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molecular formula C12H9NS B8478449 1-(3-Thienyl)indole

1-(3-Thienyl)indole

Cat. No. B8478449
M. Wt: 199.27 g/mol
InChI Key: QYYJTVXSRLSEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128352

Procedure details

To a solution of 1-(3-thienyl)indole (9.14 g, 0.0459 M) in 350 ml of dry methylene chloride under a nitrogen atmosphere was added 6.44 g (0.0482 M) of N-chlorosuccinimide (NCS) at room temperature. The reaction was stirred at room temperature for 2 hours, then concentrated in vacuo. The resulting foamy residue was immediately dissolved in 190 ml of glacial acetic acid. The resulting mixture was heated to 70° C. followed by the addition of 49.5 ml of 85% H3PO4 and heating of the reaction mixture to reflux for one hour. The mixture was then cooled to room temperature, poured onto ice water, basified to pH ~11-12 with Na2CO3 and extracted with ethyl acetate (3×500 ml). The combined ethyl acetate extracts were washed with water, brine, dried (MgSO4), filtered and concentrated in vacuo leaving dark brown-black oil. Purification of the crude product on a silica gel column (elution with CH2Cl2, followed by elution with 90% CH2Cl2 -10% CH3OH) gave a total of 7.2 grams (72.8%) of brown crystalline solid; m.p. 62°-67° C. MS: M+ =215. IR(KBr) 5.9μ(s) c=O. NMR(CDCl3)delta: 3.6 (s, 2H), 6.7-7.4 (m, 7H).
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:8]=[CH:7]2)=[CH:2]1.ClN1C(=[O:21])CCC1=O>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8][C:7]2=[O:21])=[CH:2]1

Inputs

Step One
Name
Quantity
9.14 g
Type
reactant
Smiles
S1C=C(C=C1)N1C=CC2=CC=CC=C12
Name
Quantity
6.44 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting foamy residue was immediately dissolved in 190 ml of glacial acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 70° C.
ADDITION
Type
ADDITION
Details
followed by the addition of 49.5 ml of 85% H3PO4
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving dark brown-black oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude product
WASH
Type
WASH
Details
on a silica gel column (elution with CH2Cl2, followed by elution with 90% CH2Cl2 -10% CH3OH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=C(C=C1)N1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 72.8%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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